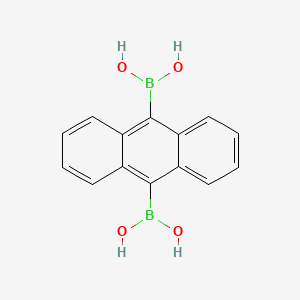

9,10-Di(dihydroxyboryl)anthracene

Übersicht

Beschreibung

“9,10-Dihydroanthracene” is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene . It’s a colorless solid used as a carrier of H2 as a hydrogen-donor . “9,10-Dihydroxyanthracene” is the hydroquinone form of 9,10-anthraquinone (AQ) and is often called soluble anthraquinone (SAQ) .

Synthesis Analysis

“9,10-Dihydroanthracene” is produced in the laboratory by dissolving metal reduction using sodium/ethanol, an application of the Bouveault–Blanc reduction . It can also be prepared by the coupling of benzyl chloride using aluminium chloride as a catalyst .

Molecular Structure Analysis

The molecular formula of “9,10-Dihydroanthracene” is C14H12 . The bond dissociation energy for the 9- and 10- carbon–hydrogen bonds are estimated at 78 kcal mol −1 .

Chemical Reactions Analysis

The carbon–bromine bonds can be fragmented in two successive steps by voltage pulses from the tip of a scanning tunneling microscope . The resulting carbon radicals are stabilized by the sodium chloride substrate on which the 9,10-dibromoanthracene reactant was placed .

Physical And Chemical Properties Analysis

“9,10-Dihydroanthracene” has a molar mass of 180.250 g·mol −1 . It appears as a white solid with a density of 1.19 g mL −1 . It has a melting point of 108 to 109 °C and a boiling point of 312 °C .

Wissenschaftliche Forschungsanwendungen

Photocatalyzed Cycloaromatization of Vinylsilanes with Arylsulfonylazides

Anthracene-9,10-diyldiboronic acid is used in the photocatalyzed cycloaromatization of vinylsilanes with arylsulfonylazides . This process involves the use of visible-light photoredox conditions and is a practical method for assembling complex silacycles .

Synthesis of π-Conjugated Teranthracene-Tethered 1-Phenyl-2,3-Benzosilafluorene

The compound is used in the synthesis of highly π-conjugated teranthracene-tethered 1-phenyl-2,3-benzosilafluorene . This application is significant in the field of materials science, particularly in the development of new materials with unique physicochemical properties .

Synthesis of Mono- and Dinuclear Osmium N,N′-Di- and Tetraphenylbipyridyls and Extended Bipyridyls

Anthracene-9,10-diyldiboronic acid is used in the synthesis of mono- and dinuclear osmium N,N′-di- and tetraphenylbipyridyls and extended bipyridyls . These compounds have potential applications in various fields, including catalysis and materials science .

Preparation of Organic Light Emitting Diodes (OLEDs)

The compound is used in the synthesis of polyarylpyrazolines, which can further be utilized in the preparation of organic light emitting diodes (OLEDs) . OLEDs are widely used in display technology, including televisions, computer monitors, and mobile devices .

Safety and Hazards

Wirkmechanismus

Target of Action

Anthracene-9,10-diyldiboronic acid, also known as B,B’-9,10-Anthracenediylbis[boronicacid] or 9,10-Di(dihydroxyboryl)anthracene, is an electron-rich building block . It is primarily used as an electron-donating molecule in the formation of donor-acceptor based organic semiconductor devices .

Mode of Action

The compound’s mode of action is primarily through its ability to donate electrons. This electron-donating property is due to its conjugated structure, which allows for the movement of electrons within the molecule . This makes it a valuable component in the formation of organic semiconductor devices .

Pharmacokinetics

Its predicted properties include a boiling point of 6163±650 °C and a density of 138±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of Anthracene-9,10-diyldiboronic acid’s action is the formation of organic semiconductor devices . Its electron-donating properties allow it to contribute to the conductivity of these devices .

Action Environment

The action of Anthracene-9,10-diyldiboronic acid can be influenced by various environmental factors. For instance, temperature may affect its stability and efficacy, given its high predicted boiling point

Eigenschaften

IUPAC Name |

(10-boronoanthracen-9-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12B2O4/c17-15(18)13-9-5-1-2-6-10(9)14(16(19)20)12-8-4-3-7-11(12)13/h1-8,17-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBKEFWZTVGDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)B(O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(dimethylamino)-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B3119460.png)

![N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3119467.png)

![2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B3119470.png)

![2-(3-pyridinyl)-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazine](/img/structure/B3119492.png)

![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate](/img/structure/B3119508.png)

![4-[3-(1-Piperidinyl)propoxy]aniline](/img/structure/B3119531.png)

![2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol](/img/structure/B3119561.png)